REACTION_CXSMILES
|
[CH2:1]([C:8]1[NH:13][C:12](=[O:14])[C:11]([C:15]2[CH:20]=[CH:19][C:18]([O:21]CC3C=CC=CC=3)=[C:17]([F:29])[CH:16]=2)=[CH:10][N:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>FC(F)(F)C(O)=O>[CH2:1]([C:8]1[NH:13][C:12](=[O:14])[C:11]([C:15]2[CH:20]=[CH:19][C:18]([OH:21])=[C:17]([F:29])[CH:16]=2)=[CH:10][N:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
2-benzyl-5-(4-(benzyloxy)-3-fluorophenyl)pyrimidin-4(3H)-one
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Quantity
|
0.284 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C1=NC=C(C(N1)=O)C1=CC(=C(C=C1)OCC1=CC=CC=C1)F
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
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Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 40° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at room temperature for 16 hours
|
Duration
|
16 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
purified by flash column chromatography
|
Type
|
WASH
|
Details
|
eluting with 20:1 dichloromethane/MeOH
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C1=NC=C(C(N1)=O)C1=CC(=C(C=C1)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.177 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |